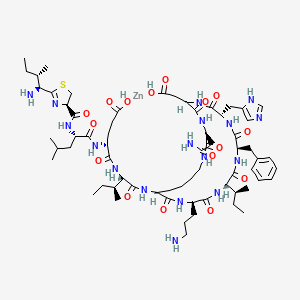

Bacitracin-ZINC

Description

Properties

Molecular Formula |

C66H103N17O16SZn |

|---|---|

Molecular Weight |

1488.1 g/mol |

IUPAC Name |

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc |

InChI |

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48-,52-,53-,54-;/m0./s1 |

InChI Key |

UPGBZLBCXQLMMD-DFTDUNEMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4.[Zn] |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4.[Zn] |

Origin of Product |

United States |

Biosynthesis and Production of Bacitracin

Nonribosomal Peptide Synthetase (NRPS) Pathways in Bacillus Species

The biosynthesis of bacitracin is a classic example of a nonribosomal peptide synthetase (NRPS) pathway. nih.govwindows.net Unlike protein synthesis, which is directed by messenger RNA on ribosomes, NRPS systems utilize large, multi-enzyme complexes to assemble peptides in a stepwise fashion. wikiwand.comnih.gov This mechanism, known as the thiotemplate mechanism, allows for the incorporation of non-proteinogenic amino acids, including D-isomers, which are characteristic of bacitracin's structure. nih.govwindows.net

The core of the bacitracin synthesis machinery is a large multienzyme complex composed of three distinct bacitracin synthetases: BA1, BA2, and BA3. nih.gov These enzymes are organized into functional units called modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.gov The entire synthetase complex acts as a protein template, guiding the sequential addition of amino acids to form the final dodecylpeptide structure. nih.gov

Table 1: Components of the Bacitracin Synthetase Complex

| Enzyme Component | Molecular Weight (kDa) | Function |

|---|---|---|

| Bacitracin Synthetase 1 (BA1) | 598 | Activates and polymerizes the initial amino acids, including L-Ile, L-Cys, L-Leu, and D-Glu. Contains a putative cyclization domain for thiazoline (B8809763) ring formation. windows.netnih.gov |

| Bacitracin Synthetase 2 (BA2) | 297 | Responsible for the activation and incorporation of the next two amino acids in the sequence. windows.netnih.gov |

| Bacitracin Synthetase 3 (BA3) | 723 | Activates and polymerizes the remaining five amino acids and contains a thioesterase domain, likely involved in the release of the final peptide chain. windows.netnih.gov |

This modular organization is a hallmark of NRPS systems and allows for the assembly-line-like synthesis of complex peptide structures. nih.govasm.org

Genetic Regulation of Bacitracin Biosynthesis

The genetic blueprint for the bacitracin synthetase enzymes is located within a specific gene cluster in the Bacillus genome. nih.gov This cluster is primarily composed of the bacABC operon, which encodes the three bacitracin synthetases (BA1, BA2, and BA3, respectively). windows.netwikiwand.comnih.gov The disruption of these genes, such as bacB, results in a bacitracin-deficient mutant, confirming their essential role in its production. nih.gov

Located upstream of the main operon is the bacT gene, which encodes a type II thioesterase. nih.govwindows.net While its precise function was initially unclear, recent studies have shown that the expression of bacT is positively correlated with bacitracin synthesis. nih.govwindows.net Overexpression of the bacT gene has been demonstrated to increase the yield of Bacitracin A by as much as 37.5%. nih.govwindows.net

The regulation of this gene cluster is complex, involving global transcription factors. For instance, in B. licheniformis DW2, the transcription factors Spo0A and AbrB form a feedback loop to control bacitracin biosynthesis. nih.gov AbrB acts as a repressor, directly binding to the promoter region of the bacABC operon to inhibit its transcription. nih.govresearchgate.net Conversely, Spo0A promotes bacitracin production indirectly by repressing the expression of abrB. nih.govresearchgate.net This intricate regulatory network ensures that the production of this antibiotic is tightly controlled.

Table 2: Key Genes in Bacitracin Biosynthesis

| Gene/Operon | Encoded Protein | Function |

|---|---|---|

| bacA | Bacitracin Synthetase 1 (BA1) | The first enzyme in the synthesis pathway, responsible for initiating the peptide chain. windows.netnih.gov |

| bacB | Bacitracin Synthetase 2 (BA2) | The second enzyme in the complex, continuing the elongation of the peptide. windows.netnih.gov |

| bacC | Bacitracin Synthetase 3 (BA3) | The final enzyme in the complex, completing the peptide chain and facilitating its release. windows.netnih.gov |

| bacT | Type II Thioesterase | Positively regulates and enhances the production of bacitracin. nih.govwindows.net |

| abrB | Global Transcription Regulator AbrB | Acts as a repressor of the bacABC operon. nih.govresearchgate.net |

| spo0A | Stage 0 Sporulation Protein A | Indirectly promotes bacitracin synthesis by repressing abrB. nih.govresearchgate.net |

Enzymatic Modifications and Post-Translational Processing in Bacitracin Maturation

The peptide chain assembled by the NRPS machinery is a precursor that must undergo several enzymatic modifications to become the mature, biologically active bacitracin molecule. nih.govwindows.net These post-translational modifications are crucial for its structure and function.

A key modification is the formation of a thiazoline ring, which is a distinctive feature of bacitracin's structure. nih.govscite.ai This ring is formed through the cyclodehydration of the N-terminal L-cysteine and L-isoleucine residues. nih.gov This reaction is catalyzed by a specific domain within the Bacitracin Synthetase 1 (BA1) enzyme. nih.gov

Another critical set of modifications is the isomerization of several amino acids from their L-form to the D-form. nih.govwindows.net Bacitracin A contains four D-amino acids: D-ornithine, D-glutamic acid, D-phenylalanine, and D-aspartic acid. nih.govwindows.net This conversion is carried out by epimerization domains that are integrated within the modules of the bacitracin synthetase enzymes. nih.gov For example, BA1, BA2, and BA3 all contain epimerization domains to facilitate these conversions at specific points during the assembly process. nih.gov

Finally, the linear peptide is cyclized into a lariat (B8276320) structure through the formation of an isopeptide bond between the ε-amino group of the lysine (B10760008) side chain and the C-terminus of the peptide. nih.govwindows.net This cyclization, along with the other modifications, results in the unique and rigid structure of bacitracin, which is essential for its antibacterial activity.

Production of Bacitracin A and Other Isomers

The fermentation process by Bacillus species does not yield a single, pure compound but rather a mixture of closely related polypeptides collectively known as bacitracin. wikipedia.orgnih.gov These different forms, or isomers, may differ by only one or two amino acids in their sequence. nih.govnih.gov

The most significant and biologically active component of this mixture is Bacitracin A. nih.govwikipedia.org It is considered the primary active principle of commercial bacitracin preparations. wikipedia.org Other notable fractions that have been identified include bacitracin A1, B, B1, B2, C, D, E, F, G, and X. wikiwand.comwikipedia.org

Table 3: Major Isomers of Bacitracin

| Isomer | Relative Activity | Note |

|---|---|---|

| Bacitracin A | Highest | The most potent and primary component of commercial bacitracin. nih.govwikipedia.org |

| Bacitracin B1 | ~90% of Bacitracin A | A common isomer found in bacitracin mixtures. wikipedia.org |

| Bacitracin B2 | ~90% of Bacitracin A | Similar in potency to Bacitracin B1. wikipedia.org |

| Bacitracin C, D, E, F, G, X | Variable | Other identified isomers that contribute to the overall mixture. wikiwand.comwikipedia.org |

Molecular Mechanisms of Action of Bacitracin Zinc

Undecaprenyl Pyrophosphate (UPP) Dephosphorylation Inhibition

The principal mode of action for bacitracin is the inhibition of the dephosphorylation of undecaprenyl pyrophosphate (UPP), also known as C55-isoprenyl pyrophosphate. nih.govnih.gov This lipid carrier is essential for transporting peptidoglycan precursors from the cytoplasm to the exterior of the bacterial cell, where they are incorporated into the growing cell wall. nih.govresearchgate.net By preventing the recycling of UPP to its active form, undecaprenyl phosphate (B84403) (UP), bacitracin effectively halts the cell wall synthesis process, leading to a weakened cell wall and eventual bacterial lysis. nih.govnih.gov The inhibition of UPP dephosphorylation is a direct consequence of bacitracin forming a stable complex with UPP. nih.gov

Direct Interaction with C55-Isoprenyl Pyrophosphate

Bacitracin directly binds to C55-isoprenyl pyrophosphate, the lipid intermediate crucial for the biosynthesis of the bacterial cell wall. nih.govnih.gov This interaction involves the bacitracin molecule enveloping the pyrophosphate group of the lipid carrier. nih.govfrontiersin.org This sequestration of the pyrophosphate moiety physically obstructs the accessibility of the substrate to the phosphatase enzymes responsible for its dephosphorylation. nih.gov The formation of this complex is a critical step in interrupting the flow of peptidoglycan precursors to the site of cell wall synthesis. nih.govresearchgate.net The binding is significantly enhanced by the presence of a divalent metal ion, with zinc being particularly potent. nih.govfrontiersin.org

Role of Divalent Metal Ions (e.g., Zn(II)) in UPP Sequestration

Divalent metal ions are essential for the antimicrobial activity of bacitracin. pnas.orgnih.gov While several divalent cations can facilitate this action, zinc (Zn(II)) is the most effective and is commonly used in clinical formulations. nih.govfrontiersin.org The zinc ion acts as a bridge, connecting bacitracin to the pyrophosphate group of UPP. pnas.org This coordination is crucial for the formation of a stable ternary complex. nih.govnih.gov In the absence of a divalent metal ion like zinc, bacitracin's binding to membranes containing the pyrophosphate ligand is weak. nih.govpnas.org The zinc ion, therefore, serves as an organizing center, facilitating the assembly of the antibiotic and the pyrophosphate group into a tightly bound complex that effectively sequesters the lipid carrier. nih.govpnas.org

Zinc-Mediated Chelation and Complex Formation

The interaction between bacitracin, a divalent metal ion like zinc, and UPP leads to the formation of a stable ternary complex. This chelation process is central to the antibiotic's mechanism of action, with the zinc ion playing a pivotal structural and stabilizing role.

Formation of the 1:1:1 Lipid:Peptide:Metal Complex

Research has demonstrated the formation of a stoichiometric 1:1:1 complex of lipid (UPP), peptide (bacitracin), and a metal ion (zinc). nih.govfrontiersin.orgpnas.org This ternary complex is highly stable and effectively prevents the regeneration of the lipid carrier required for cell wall synthesis. nih.gov The formation of this complex is a prerequisite for the potent antibacterial activity of bacitracin. nih.govresearchgate.net The antibiotic, in conjunction with the zinc ion, creates a structure that tightly binds the pyrophosphate portion of the lipid. frontiersin.org

| Coordination Aspect | Description | Source |

|---|---|---|

| Coordinating Atoms in Bacitracin Complex | One oxygen and three nitrogen atoms. | nih.gov |

| Potential Ligands from Bacitracin A | Imidazole (B134444) of histidine, nitrogen of the thiazoline (B8809763) ring. | pnas.org |

| Common Coordination Numbers in Proteins | Structural Sites: 4 (79%), 5 (6%), 6 (12%) | nih.gov |

| Catalytic Sites: 4 (48%), 5 (44%), 6 (6%) |

Structural Role of Zinc in Stabilizing the Bacitracin Conformation

The binding of zinc is critical for stabilizing the conformation of bacitracin, enabling it to effectively bind its target. frontiersin.org In its metal-free state, bacitracin is flexible and can adopt various conformations. researchgate.net The coordination of the zinc ion induces a more compact and rigid structure in the bacitracin molecule. researchgate.net This stabilized conformation is essential for creating the binding pocket that sequesters the pyrophosphate group of UPP. nih.gov The zinc ion organizes the N-terminal region of the antibiotic around the ligand, contributing to the formation of an amphipathic shell that shields the pyrophosphate group from the solvent and from enzymatic action. nih.govfrontiersin.org

Other Proposed Molecular Interactions and Inhibitions (e.g., DNA oxidative cleavage, protease inhibition)

Beyond its well-established role in inhibiting cell wall synthesis, Bacitracin-ZINC has been shown to engage in other molecular interactions that may contribute to its biological activity. These secondary mechanisms include the capacity to induce DNA damage and inhibit certain enzymes.

DNA Oxidative Cleavage Research has demonstrated that both bacitracin and its zinc complex can facilitate damage to DNA and carbohydrates. nih.gov This process is dependent on the presence of other metal ions, such as copper and iron. nih.gov The mechanism involves the reduction of these metal salts by the bacitracin complex, which leads to the formation of hydrogen peroxide. nih.gov Subsequently, oxidizing radicals, implicated to be hydroxyl radicals (•OH), are released into the solution. nih.gov These highly reactive radicals can then attack and degrade molecules like deoxyribose and DNA. nih.govmedchemexpress.com The damage to DNA can be quantified by detecting the formation of thiobarbituric acid-reactive material, and this damage is mitigated by the presence of hydroxyl radical scavengers, supporting the proposed mechanism. nih.gov This ability has been explored to develop bacitracin-metal complexes as agents for the oxidative cleavage of DNA. pnas.orgdrugbank.com

Protease Inhibition Bacitracin has also been identified as an inhibitor of different proteases. nih.gov In its metal-free form, bacitracin can bind to and inhibit bacterial subtilisin-type proteases. pnas.org The mechanism of inhibition is distinct; it involves a non-covalent interaction where two bacitracin A molecules collectively bind to two protease molecules, effectively linking them into a dimer. nih.gov One bacitracin molecule engages with the catalytic side of a protease, while the other interacts with the substrate recognition site of the second protease molecule, thus blocking their function. nih.gov Furthermore, bacitracin has been shown to inhibit the cleavage of Tyrosine from Met-enkephalin, with a reported IC50 of 10 μM. selleckchem.com

Other Interactions Bacitracin has also been reported to inhibit protein disulfide isomerases. pnas.org However, this inhibitory activity is characterized by low specificity. pnas.org

| Interaction Type | Target/Affected Molecule | Proposed Mechanism | Key Findings/Citations |

|---|---|---|---|

| DNA Oxidative Cleavage | Deoxyribonucleic acid (DNA), Deoxyribose | Reduction of Cu(II) or Fe(III) ions leads to the generation of hydrogen peroxide and hydroxyl radicals, which cause oxidative damage. | Damage confirmed by formation of thiobarbituric acid-reactive material. nih.govdrugbank.com |

| Protease Inhibition | Subtilisin-type proteases | Two bacitracin molecules link two protease molecules into a dimer, blocking the catalytic and substrate recognition sites. | Observed with metal-free bacitracin A. pnas.orgnih.gov |

| Protease Inhibition | Met-enkephalin cleaving enzyme | Inhibits cleavage of Tyrosine from Met-enkephalin. | IC50 value of 10 μM. selleckchem.com |

| Enzyme Inhibition | Protein Disulfide Isomerase | Direct inhibition of enzyme activity. | Characterized by low specificity. pnas.org |

Mechanistic Basis of Narrow Spectrum Activity against Gram-Positive Bacteria

This compound is known for its narrow-spectrum activity, demonstrating high efficacy primarily against Gram-positive bacteria while being largely ineffective against Gram-negative bacteria. octagonchem.comwikipedia.org This selectivity is not based on the presence or absence of its molecular target, but rather on the structural differences in the cell envelopes of these two bacterial classes.

The primary bactericidal action of bacitracin is the disruption of peptidoglycan synthesis, a vital process for maintaining the integrity of the bacterial cell wall. patsnap.com The complex of bacitracin and a divalent metal ion, such as zinc, specifically targets and binds to C55-isoprenyl pyrophosphate (also known as bactoprenol (B83863) pyrophosphate). pnas.orgwikipedia.orgnih.gov This lipid carrier molecule is responsible for transporting peptidoglycan precursors across the cell membrane to the site of cell wall construction. patsnap.comresearchgate.net By sequestering C55-isoprenyl pyrophosphate, bacitracin prevents its dephosphorylation into its active monophosphate form, thereby halting the recycling of the carrier and interrupting the supply of building blocks for the cell wall. pnas.orgwikipedia.org This leads to a weakened cell wall and eventual cell lysis. pnas.orgpatsnap.com

The crucial difference lies in the accessibility of this target. In Gram-positive bacteria, the cell envelope consists of a cytoplasmic membrane surrounded by a thick, exposed layer of peptidoglycan. patsnap.com The lipid carrier C55-isoprenyl pyrophosphate is located at the cell membrane, making it readily accessible to extracellular antibiotics like bacitracin.

In contrast, Gram-negative bacteria possess a more complex cell envelope. nih.gov They have an inner cytoplasmic membrane, a thin peptidoglycan layer located in the periplasmic space, and a formidable outer membrane. nih.gov This outer membrane functions as a highly selective permeability barrier, preventing many noxious compounds, including certain antibiotics, from reaching their targets. nih.govnih.gov Due to its complex chemical structure and high molecular weight, bacitracin is unable to effectively pass through the porin channels of the Gram-negative outer membrane. nih.gov Consequently, it cannot reach the periplasmic space to interact with its C55-isoprenyl pyrophosphate target, rendering Gram-negative bacteria intrinsically resistant. patsnap.comnih.gov

| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| Outer Membrane | Absent | Present, acts as a permeability barrier. nih.gov |

| Peptidoglycan Layer | Thick and exposed | Thin, located in the periplasmic space. |

| Location of Target (C55-Isoprenyl Pyrophosphate) | Cell membrane | Inner cell membrane. |

| Accessibility of Target to Bacitracin | High | Low, blocked by the outer membrane. nih.gov |

| Resulting Bacitracin Activity | High (Susceptible) | Low to none (Intrinsically Resistant). patsnap.comnih.gov |

Structural Biology of Bacitracin Zinc Complexes

Conformational Analysis of Bacitracin A upon Zinc and Ligand Binding

The binding of zinc and the subsequent association with a lipid pyrophosphate ligand induce significant and sequential conformational changes in the bacitracin A molecule. In its free state, bacitracin is flexible. However, the coordination of a zinc ion organizes the peptide into a more rigid, pre-structured conformation. This initial change is critical for creating a competent binding site for the lipid pyrophosphate.

Upon binding of the lipid pyrophosphate, such as undecaprenyl pyrophosphate (C₅₅-PP), the complex undergoes a further conformational refinement. This "induced fit" mechanism involves the reorientation of several amino acid side chains to optimize contacts with the ligand. The N-terminal portion of the bacitracin molecule, including the thiazoline (B8809763) ring and key residues, clamps down on the pyrophosphate group, securing it in the binding pocket. This results in a highly stable ternary complex where the lipid carrier is effectively trapped.

Identification of Key Amino Acid Residues and Functional Motifs Involved in Zinc Coordination

The coordination of the essential zinc ion is a highly specific process involving a conserved set of amino acid residues within the bacitracin A molecule. Structural analyses have unequivocally identified the primary residues that form the zinc-binding motif. These include the imidazole (B134444) nitrogen of His55, the carboxylate oxygen of Asp57, and the amino-terminal nitrogen of the peptide. The thiazoline ring, derived from the N-terminal cysteine, and the γ-carboxylate of Glu4 also contribute to the coordination sphere, creating a high-affinity pocket for the zinc ion. This specific arrangement of residues forms a functional motif that is indispensable for the antibiotic's activity, as the zinc ion is the linchpin that connects bacitracin to its pyrophosphate target.

| Residue | Position | Role in Zinc Coordination | Reference |

| Histidine | 55 | Imidazole nitrogen coordinates with zinc. | |

| Aspartate | 57 | Carboxylate oxygen coordinates with zinc. | |

| N-terminus | 1 | Amino-terminal nitrogen coordinates with zinc. | |

| Glutamate | 4 | γ-carboxylate contributes to the coordination sphere. |

Structural Basis of Lipid Pyrophosphate Recognition by Bacitracin-ZINC

The recognition of the lipid pyrophosphate carrier by the this compound complex is a two-pronged process involving both the polar headgroup and the nonpolar lipid tail. The structural basis for this recognition lies in the unique architecture of the binding pocket formed by the antibiotic. The zinc ion, held in place by bacitracin, acts as a Lewis acid to coordinate the negatively charged pyrophosphate moiety of the lipid carrier. This metal-ion-mediated interaction is the primary anchor for the ligand.

Simultaneously, the isoprenoid tail of the lipid carrier is recognized by a hydrophobic surface on the bacitracin molecule. This surface is composed of the side chains of several nonpolar amino acid residues. These residues form a greasy patch that engages in van der Waals interactions with the lipid tail, enhancing the binding affinity and specificity. This dual-recognition mechanism ensures that this compound specifically targets and binds to the lipid pyrophosphate carriers at the bacterial membrane.

Interactions with Bacterial Membranes in the Presence of Zinc and Ligand

The this compound complex exerts its function at the surface of the bacterial cell membrane, where its target, undecaprenyl pyrophosphate (C₅₅-PP), is located. C₅₅-PP is a lipid carrier that shuttles peptidoglycan precursors across the membrane. The long, hydrophobic isoprenoid tail of C₅₅-PP anchors it within the lipid bilayer, while the polar pyrophosphate headgroup is exposed to the extracellular environment.

Bacitracin, in the presence of zinc, binds to this exposed pyrophosphate headgroup. The formation of the stable ternary complex on the membrane surface effectively sequesters C₅₅-PP, preventing it from being dephosphorylated to its active form, undecaprenyl phosphate (B84403). This interruption of the lipid carrier cycle halts the transport of cell wall precursors, leading to the inhibition of peptidoglycan synthesis and ultimately compromising the structural integrity of the bacterial cell. The interaction is thus a surface event, where bacitracin acts as a molecular trap for an essential membrane-bound substrate.

Mechanisms of Bacterial Resistance to Bacitracin Zinc

Efflux Pump Systems (e.g., BceAB, SstFEG ABC Transporters)

A primary defense mechanism against bacitracin in many bacteria is the active efflux of the antibiotic, mediated by ATP-binding cassette (ABC) transporters. These protein complexes act as molecular pumps, expelling bacitracin from the cell to prevent it from reaching its target.

In Bacillus subtilis, the BceAB transporter, consisting of the BceA (nucleotide-binding domain) and BceB (membrane-spanning domain) subunits, is a well-characterized efflux pump. nih.gov Disruption of the bceAB genes renders the bacteria hypersensitive to bacitracin. nih.gov Similarly, in the significant swine and human pathogen Streptococcus suis, two distinct ABC transporters, BceAB and SstFEG, have been identified to co-regulate bacitracin resistance. nih.gov Deletion of the genes for these transporters leads to increased susceptibility to the antibiotic, with the bceAB mutant showing a greater reduction in survival in the presence of bacitracin compared to the sstFEG mutant. nih.gov This suggests that while both systems contribute to resistance, the BceAB transporter may play a more critical role in this particular species. nih.gov While initially thought to function purely as efflux pumps, some research now suggests that BceAB-type transporters may also confer resistance through a "target protection" mechanism, shielding the lipid II cycle from the antibiotic's action. goettingen-research-online.dedntb.gov.ua

Molecular Characterization of Bce-type ABC Transporters

Bce-type ABC transporters are complex molecular machines with a specific architecture essential for their function. researchgate.net They are typically composed of two main components: a nucleotide-binding domain (NBD) and a membrane-spanning domain (TMD). nih.govmdpi.com

Nucleotide-Binding Domain (NBD): This cytoplasmic domain, exemplified by BceA in B. subtilis, binds and hydrolyzes ATP. nih.govmdpi.com The energy released from ATP hydrolysis powers the conformational changes necessary to transport bacitracin across the cell membrane. mdpi.com The NBD contains conserved motifs, such as the Walker A and B sequences, which are crucial for its ATPase activity. researchgate.netmdpi.com A mutated NBD can render the entire transporter non-functional, even if it is correctly assembled in the cell membrane. nih.gov

Membrane-Spanning Domain (TMD): This domain, such as BceB, is embedded within the bacterial cell membrane and forms the channel through which the substrate passes. nih.govmdpi.com The TMDs are typically less conserved than NBDs, reflecting the diversity of substrates these transporters can recognize. mdpi.com In BceB-like permeases, a large extracellular loop is thought to be the site where the antibiotic molecule is initially bound before transport. goettingen-research-online.de

In many cases, these transporters function as heterodimers. For instance, in Thermoanaerobacterium thermosulfurigenes EM1, the AbcA and AbcB proteins, which show high similarity to the MsbA subfamily of ABC transporters, are believed to form a heterodimer. nih.gov

Role of Two-Component Regulatory Systems (e.g., BceSR) in Resistance

The expression of bacitracin resistance efflux pumps is tightly regulated to ensure they are produced only when needed, conserving cellular energy. This regulation is often managed by two-component systems (TCS), which act as environmental sensors. The BceSR system is a classic example, widely distributed among Firmicutes. researchgate.net

This system consists of:

BceS: A membrane-bound sensor histidine kinase. nih.gov BceS detects the presence of extracellular bacitracin, possibly through interaction with the BceAB transporter itself. nih.govresearchgate.net

BceR: A cytoplasmic response regulator. nih.gov

Upon detecting bacitracin, BceS autophosphorylates and then transfers the phosphate (B84403) group to BceR. nih.govresearchgate.net The phosphorylated BceR then acts as a transcriptional activator, binding to the promoter region of the bceAB operon and switching on the expression of the efflux pump genes. nih.govresearchgate.net This induction is a direct response to antibiotic stress. nih.gov In S. suis, the BceSR system was found to regulate not only its cognate transporter BceAB but also the SstFEG transporter, highlighting a coordinated regulatory network for bacitracin resistance. nih.gov Intriguingly, in B. subtilis, the physical presence and activity of the BceAB transporter itself are required for the BceSR system to induce bceAB gene expression, suggesting a complex feedback loop where the transporter is part of the sensing mechanism. nih.govresearchgate.net

Target Modification and Protection Strategies (e.g., Undecaprenol (B103720) Kinase Activity)

Besides pumping bacitracin out of the cell, bacteria can also develop resistance by altering the antibiotic's target. Bacitracin's primary target is undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. asm.orgfrontiersin.orgwikipedia.org By forming a complex with UPP, bacitracin prevents its recycling to undecaprenyl phosphate (UP), thereby halting cell wall synthesis. asm.orgfrontiersin.org

Bacteria can overcome this blockade by increasing the cellular pool of UP through two key enzymatic activities:

Undecaprenyl Pyrophosphate Phosphatase (UppP): Encoded by the bacA (also known as uppP) gene in Escherichia coli, this enzyme directly dephosphorylates UPP to generate UP. plos.orgnih.govnih.gov Overexpression of bacA increases the level of this phosphatase, helping to counteract the sequestration of UPP by bacitracin. nih.gov In B. subtilis, two UPP phosphatases, BcrC and UppP, contribute to the UP pool and provide a layer of bacitracin resistance. frontiersin.org

Undecaprenol Kinase (UdpK): This enzyme, encoded by genes like dgkA, provides an alternative route to UP by phosphorylating undecaprenol (UOH). dundee.ac.ukresearchgate.net This mechanism has been implicated in bacitracin resistance in various bacteria, including Enterococcus faecalis and Clostridium perfringens, where a gene with homology to undecaprenol kinases (bcrD) is often found within the bacitracin resistance operon. plos.orgnih.gov

By increasing the supply of the UP carrier molecule, these enzymes effectively dilute the inhibitory effect of bacitracin, allowing cell wall synthesis to proceed. frontiersin.orgdundee.ac.ukresearchgate.net

Genetic Basis of Acquired Bacitracin Resistance (e.g., bacA, bcrABC genes)

Acquired resistance to bacitracin is primarily mediated by specific genes that can be transferred between bacteria. These genes often encode the very mechanisms described above, such as efflux pumps and target-modifying enzymes. frontiersin.org

Key genes and operons involved in acquired bacitracin resistance include:

bacA : First identified in E. coli, this gene encodes the undecaprenyl pyrophosphate phosphatase (UppP). plos.orgnih.govnih.gov Its overexpression confers resistance by increasing the recycling of the lipid carrier UPP. nih.gov

bcrABC (or bcrABD ): This gene cluster is responsible for high-level bacitracin resistance in many Gram-positive bacteria, including Bacillus licheniformis, E. faecalis, and C. perfringens. plos.orgnih.govnih.gov

bcrA and bcrB: These genes encode the components of an ABC transporter—the ATP-binding protein and the membrane permease, respectively—that actively effluxes bacitracin. asm.orgplos.orgnih.gov

bcrD: This gene, found in the operon of E. faecalis and C. perfringens, encodes a putative undecaprenol kinase, providing a secondary resistance mechanism. plos.orgnih.govnih.gov

bcrR: Located upstream of the bcrABD operon in E. faecalis, this gene encodes a regulatory protein that activates the expression of the resistance genes in the presence of bacitracin. asm.orgnih.gov

These resistance determinants are often found on mobile genetic elements like plasmids and transposons, which facilitates their spread among bacterial populations. nih.govnih.gov

| Gene/Operon | Encoded Protein/Function | Organism(s) Where Characterized | Resistance Mechanism |

|---|---|---|---|

| bceAB | ABC Transporter (Efflux Pump) | Bacillus subtilis, Streptococcus suis | Efflux of Bacitracin |

| sstFEG | ABC Transporter (Efflux Pump) | Streptococcus suis | Efflux of Bacitracin |

| bceSR | Two-Component Regulatory System | Bacillus subtilis, Group B Streptococcus | Sensing and Regulation |

| bacA (uppP) | Undecaprenyl Pyrophosphate Phosphatase | Escherichia coli | Target Protection |

| bcrABD | ABC Transporter and Undecaprenol Kinase | Enterococcus faecalis, Clostridium perfringens | Efflux and Target Protection |

| bcrR | Regulatory Protein | Enterococcus faecalis | Sensing and Regulation |

Co-selection of Bacitracin Resistance with Heavy Metals (Zinc)

The use of heavy metals, such as zinc, in animal feed and agriculture can inadvertently promote the proliferation of antibiotic-resistant bacteria. nih.gov This phenomenon, known as co-selection, occurs when the genes conferring resistance to heavy metals and antibiotics are located close together on the same genetic element (co-resistance) or when a single mechanism provides tolerance to both substances (cross-resistance). nih.gov

Studies have shown that exposure to zinc can lead to a significant increase in the prevalence of bacteria resistant to certain antibiotics. researchgate.net For example, soil amended with zinc salts showed a co-selection for antibiotic resistance genes (ARGs). researchgate.net The mechanism often involves the co-localization of zinc resistance genes (ZRGs) and ARGs on mobile genetic elements like plasmids. nih.govresearchgate.net When the bacterial population is placed under the selective pressure of high zinc concentrations, bacteria carrying these plasmids survive and proliferate, leading to an increase in the frequency of not only zinc resistance but also the linked antibiotic resistance genes, even in the absence of the antibiotic itself. researchgate.netnih.gov This process poses a potential threat to public health by enriching environmental reservoirs with bacteria that are resistant to clinically important antibiotics like bacitracin. researchgate.net

Evolution and Dissemination of Resistance Genes

Antibiotic resistance is an ancient evolutionary phenomenon. nih.govoup.com The primary reservoir of many resistance genes is found within environmental bacterial communities. nih.govoup.com From this vast gene pool, resistance determinants can be mobilized and transferred to pathogenic bacteria through various mechanisms of horizontal gene transfer (HGT), such as conjugation, transformation, and transduction. oup.comescholarship.org

The evolution of resistance genes often involves:

Mutation and Diversification: Pre-existing genes with other primary functions can mutate and be "exapted" for a new role in antibiotic resistance. asm.org For example, phylogenetic analyses suggest that resistance genes like beta-lactamases have a long history of diversification that predates the widespread clinical use of antibiotics. nih.govnih.gov

Mobilization by Genetic Elements: The acquisition of resistance genes by mobile genetic elements like plasmids, transposons, and integrons is a critical step in their dissemination. nih.govnih.gov These elements can move between different bacterial species and even genera, spreading resistance rapidly. For instance, the bcr gene cluster in C. perfringens was found to be located near an IS1216-like element, which may play a role in its mobilization. plos.org

The widespread use of antibiotics in medicine and agriculture creates strong selective pressure that favors the survival and spread of bacteria carrying these resistance genes, accelerating their evolution and dissemination into clinically relevant pathogens. nih.govescholarship.org

Advanced Analytical Methodologies for Bacitracin Zinc Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Bacitracin-ZINC, enabling the separation of its closely related polypeptide components and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. nih.govgoogle.com An optimized and stability-indicating HPLC assay, utilizing a reversed-phase column and a gradient elution, has been developed and validated for this purpose. nih.gov Detection is commonly performed using UV-diode array detectors. nih.gov The influence of mobile phase pH and the type of chromatographic column are critical factors that have been investigated in detail to achieve the highest selectivity in separating the active polypeptide components (A, B1, and B2) from inactive or degradation products like Bacitracin F. nih.gov

For enhanced sensitivity, particularly for residue analysis in samples like animal feed, HPLC methods can be coupled with post-column derivatization and fluorescence detection. nih.gov One such method allows for the determination of Zn-bacitracin with high sensitivity. nih.gov However, the relatively low native UV absorptivity of bacitracin can limit the sensitivity of photometric detection methods. researchgate.net

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC with Post-Column Derivatization |

| Column | C8 or C18 | C18 |

| Mobile Phase | Gradient elution with phosphate (B84403) buffer and organic solvents (e.g., methanol, acetonitrile). nih.govresearchgate.net | Isocratic elution with buffer, methanol, and water. researchgate.net |

| Detector | UV Diode Array. nih.gov | Fluorescence Detector. nih.gov |

| Application | Stability testing, separation of active and inactive components. nih.gov | Determination of residues in animal feed. nih.gov |

| Key Finding | Separation is highly dependent on mobile phase pH and column type. nih.gov | Achieves a detection limit (LOD) of 2 mg/kg in feed samples. researchgate.net |

For highly selective and sensitive trace analysis, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique is essential for quantifying residues of this compound in complex matrices such as animal feed and bovine milk. researchgate.netnih.gov An integrated method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been established for quantifying this compound in animal feed. nih.gov This involves a solid-phase extraction (SPE) step for sample cleanup followed by analysis on a C18 column with a gradient elution. nih.gov

LC-MS/MS methods provide excellent linearity and low limits of quantification (LOQ), with values reported in the range of 7.2–20 μg/kg for various bacitracin components. nih.gov High-resolution mass spectrometry, such as liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS), has been instrumental in identifying and characterizing up to 12 related substances in bacitracin samples, including co-existing active components and degradation products. nih.govxjtu.edu.cn A significant challenge in developing LC-MS methods is the need to replace non-volatile mobile phase additives like phosphate salts, which are incompatible with mass spectrometry, with volatile alternatives like ammonium (B1175870) acetate (B1210297). nih.gov

Table 2: LC-MS/MS Methods for this compound Trace Analysis

| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (LC-Q-TOF-MS) |

|---|---|---|

| Application | Quantification in animal feed. nih.gov | Characterization of related substances. xjtu.edu.cn |

| Sample Prep | Solid-Phase Extraction (SPE) with C18 cartridge. nih.gov | Dilution in methanol/buffer solution. nih.gov |

| Column | Waters Peptide BEH C18. nih.gov | LiChrospher RP-18. nih.govxjtu.edu.cn |

| Mobile Phase | Gradient of 0.1% formic acid in water/acetonitrile. nih.gov | Gradient of 0.2% ammonium acetate and methanol. nih.govxjtu.edu.cn |

| LOQ | 7.2-20 μg/kg for bacitracin A, B1, B2, and B3. nih.gov | N/A (Method for identification). xjtu.edu.cn |

| Key Finding | Provides a reliable method for detecting banned use of bacitracin formulations in feeds. nih.gov | Identified 12 related substances and proposed their fragmentation pathways. xjtu.edu.cn |

A significant challenge in the HPLC analysis of bacitracin is its known ability to chelate metal ions. researchgate.netsigmaaldrich.com This can lead to the sequestration of bacitracin by ubiquitous metal ions present in the HPLC system, resulting in poor recovery and inaccurate quantification, especially at low concentration levels. researchgate.netnih.gov To counteract this effect, a chelating agent such as edetate disodium (B8443419) (EDTA) is added to the mobile phase. sigmaaldrich.comnih.gov The addition of EDTA improves the recovery of bacitracin components, including Bacitracin A, by preventing their complexation with metal ions in the system. researchgate.netnih.gov This modification has been shown to be crucial for developing a robust and accurate quantitative HPLC method, with validation studies demonstrating improved precision, accuracy, and linearity. sigmaaldrich.comnih.gov The use of an EDTA solution during sample preparation has also been incorporated into UPLC-MS/MS methods to ensure satisfactory recoveries. nih.gov

Spectroscopic Characterization Techniques (e.g., Spectrofluorimetry)

Spectrofluorimetry offers a sensitive alternative for the quantitative determination of this compound. A novel method has been developed based on the derivatization of the primary amino group of bacitracin with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) in an alkaline buffer. researcher.lifetandfonline.com This reaction produces a highly fluorescent derivative, allowing for sensitive detection. researcher.lifetandfonline.com The resulting fluorophore is measured at an emission wavelength of 436.5 nm following excitation at 342.5 nm. tandfonline.com This spectrofluorimetric method has been optimized and validated, demonstrating an excellent linear relationship between fluorescence intensity and concentration. researcher.lifetandfonline.com It is effective for determining this compound in various water samples, making it valuable for quality control investigations. researcher.lifetandfonline.com

Table 3: Spectrofluorimetric Analysis of this compound

| Parameter | Value |

|---|---|

| Derivatization Reagents | o-phthalaldehyde (OPA) and 2-mercaptoethanol. tandfonline.com |

| Reaction Medium | Teorell & Stenhagen buffer (alkaline). tandfonline.com |

| Excitation Wavelength | 342.5 nm. tandfonline.com |

| Emission Wavelength | 436.5 nm. tandfonline.com |

| Linear Range | 0.75–4.00 µg/mL. tandfonline.com |

| Limit of Detection (LOD) | 0.13 µg/mL. tandfonline.com |

| Limit of Quantitation (LOQ) | 0.39 µg/mL. tandfonline.com |

| Recovery | 98.38-102.03%. tandfonline.com |

X-Ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the most powerful techniques for determining the three-dimensional structures of molecules at or near atomic resolution. nih.govnih.govexlibrisgroup.com While these methods are challenging for flexible peptides like bacitracin, X-ray crystallography has been successfully used to elucidate the structure of the active complex. nih.gov A crystal structure of bacitracin A bound to its lipid target, geranyl pyrophosphate, revealed that a Zn²⁺ ion is essential for mediating the complex between the antibiotic and the phospholipid. nih.gov This structure provides critical insights into the zinc-dependent mechanism of action, showing precisely how the antibiotic-Zn²⁺ complex binds its target. nih.gov Cryo-EM serves as a complementary technique, particularly for large or conformationally flexible macromolecular complexes that may be difficult to crystallize. nih.govnih.gov

Biochemical Assays for Mechanistic Investigations (e.g., ATPase activity, metal binding assays)

Investigating the mechanism of this compound involves various biochemical assays. The primary mechanism of bacitracin is the inhibition of the dephosphorylation of C₅₅-isoprenyl pyrophosphate (bactoprenyl pyrophosphate), a lipid carrier required for bacterial cell wall synthesis. nih.govsigmaaldrich.com Therefore, assays measuring this phosphatase inhibition are central to mechanistic studies.

Metal binding assays are also fundamental to understanding the role of zinc. The binding of Zn²⁺ to bacitracin A has been monitored by observing changes in the compound's ultraviolet absorption spectrum and by measuring the release of protons that occurs with metal binding. nih.gov These studies have determined that Zn²⁺ forms a 1:1 complex with bacitracin A. nih.gov Based on these and other results, a model for divalent metal ion binding has been proposed, suggesting that the zinc ion coordinates directly with specific residues of the peptide. nih.gov

Table 4: Proposed Zinc-Binding Sites in Bacitracin A

| Proposed Coordinating Residue/Group | Source |

|---|---|

| Glutamate carboxyl | nih.gov |

| Histidine imidazole (B134444) | nih.gov |

While ATPase activity assays are a common type of biochemical assay used to measure the energy-dependent functions of many enzymes, the direct mechanism of bacitracin involves inhibiting a pyrophosphatase, not an ATPase. sigmaaldrich.comcytoskeleton.comnih.gov Therefore, assays focused on phosphatase activity and direct metal binding are more directly relevant to elucidating the specific biochemical function of this compound. nih.govsigmaaldrich.com

Synthetic Chemistry and Analog Development of Bacitracin

Solid-Phase Peptide Synthesis (SPPS) of Bacitracin A and Its Diastereomers

The total synthesis of bacitracin A, a complex macrocyclic peptide, has been a significant focus of synthetic chemistry, providing access to the natural product and its analogs for detailed study. nih.gov An efficient method for this is Solid-Phase Peptide Synthesis (SPPS), a technique where a peptide is assembled stepwise while anchored to an insoluble resin, which simplifies purification by allowing easy removal of excess reagents and by-products through filtration. bachem.comsunresinlifesciences.com

The first solid-phase total synthesis of Bacitracin A was reported in 1996. nih.gov This approach featured three key steps: anchoring the peptide chain to the solid support via the side chain of the L-asparaginyl residue at position 12, cyclization between the L-Asn(12) and the L-Lys at position 8, and the post-cyclization addition of the N-terminal thiazoline (B8809763) dipeptide as a single unit. nih.gov The synthesis typically begins by attaching an Fmoc-protected L-Aspartic acid building block to a resin, such as a PAL or Rink Amide resin. nih.govnih.gov The peptide chain is then elongated from the C-terminus to the N-terminus through sequential cycles of deprotection and coupling of Fmoc-protected amino acids. nih.gov

A significant challenge in the synthesis of bacitracin A is the formation of undesired epimers, or diastereomers, related to the stereochemically fragile N-terminal aminothiazoline moiety. nih.govnih.gov The original synthetic routes often yielded a mixture of four bacitracin diastereomers in similar quantities. nih.gov More recent research has led to an optimized combined solid- and solution-phase approach that addresses this issue. nih.gov This improved protocol effectively suppresses the formation of unwanted stereoisomers, leading to a higher yield of the desired bacitracin A and simplifying its purification. nih.govuniversiteitleiden.nluniversiteitleiden.nl The use of the coupling agent COMU/TMP for the thiazoline coupling, along with optimized cleavage and deprotection conditions, was instrumental in forming bacitracin A as the major species. nih.gov To assess the antibacterial properties of the different diastereomers, the four species (BacAA-D) were separated using preparative HPLC. nih.gov

Rational Design and Synthesis of Bacitracin Variants

The rational design of bacitracin variants is largely informed by crystallographic studies of the bacitracin-zinc-lipid complex. pnas.orgpnas.org These studies revealed that when bound to its target, undecaprenyl pyrophosphate (C₅₅PP), bacitracin adopts a highly ordered, amphipathic conformation where its hydrophobic side chains align on one face of the complex, presumably to interact with the bacterial cell membrane. pnas.orgpnas.orgnih.gov This structural insight has guided the synthesis of next-generation bacitracin analogs with the goal of enhancing antibacterial activity, particularly against drug-resistant pathogens. pnas.orgpnas.org

One strategy involves modifying the individual nonpolar amino acids that form the hydrophobic face of the complex to improve membrane interaction. pnas.org Researchers have synthesized series of analogs with substitutions at key positions, leading to variants with significantly enhanced antibacterial potency. pnas.orgnih.gov Another approach focuses on altering the heterocyclic metal-binding subunit. nih.gov By synthesizing different heterocyclic building blocks and coupling them to the linear decapeptide, which is then cyclized, researchers have created derivatives containing thiazole (B1198619) and oxazole (B20620) moieties. nih.gov These novel bacitracin derivatives demonstrated bactericidal activity, indicating the potential for modifying this biologically critical subunit. nih.gov The development of these potent, rationally designed variants that maintain the ability to form stable complexes with C₅₅PP provides crucial structure-activity relationship insights for the design of new C₅₅PP-targeting antibiotics. pnas.orgpnas.org

Exploration of Alternative Zinc Binding Moieties and Their Impact on Bioactivity

The N-terminal aminothiazoline moiety of bacitracin A is crucial for its function, playing a key role in coordinating the essential zinc ion. nih.govuniversiteitleiden.nl However, the synthesis and coupling of this moiety are challenging, and it has been implicated in the systemic toxicity of the antibiotic. nih.govuniversiteitleiden.nl These factors prompted researchers to explore the possibility of replacing the aminothiazoline with alternative zinc-binding motifs. nih.govnih.govuniversiteitleiden.nl

In one study, a series of novel bacitracin analogues were prepared where the N-terminal aminothiazoline was replaced with other known zinc-binding groups or acyclic dipeptides. universiteitleiden.nluniversiteitleiden.nl For example, an analogue named 2-Bipy-BacA was synthesized, incorporating a 2,2'-bipyridine (B1663995) group, a well-known metal chelator. nih.gov The antibacterial activities of these new analogues were then evaluated. nih.gov

The results of these explorations were unequivocal: the analogues with substituted zinc-binding moieties were found to be inactive as antibiotics. nih.govuniversiteitleiden.nl This lack of activity demonstrates the critical and specific role played by the native aminothiazoline moiety in the antibiotic's function. universiteitleiden.nl The findings suggest that while other groups can bind zinc, the precise orientation and electronic properties of the aminothiazoline ring are finely tuned and essential for forming the active ternary complex with the zinc ion and the lipid target C₅₅PP. universiteitleiden.nluniversiteitleiden.nl The planar nature of motifs like 2,2'-bipyridine may lead to misalignment within bacitracin's zinc-binding pocket, preventing proper complex formation. universiteitleiden.nl

Structure-Activity Relationship (SAR) Studies of Synthetic Bacitracin Analogues

Structure-Activity Relationship (SAR) studies of synthetic bacitracin analogues have provided critical insights into the molecular requirements for its antibacterial activity. A central finding is the indispensable nature of the N-terminal aminothiazoline moiety. nih.govuniversiteitleiden.nl Attempts to replace this group with other zinc-binding motifs have consistently resulted in a complete loss of bioactivity, underscoring its unique importance beyond simple metal chelation. nih.govuniversiteitleiden.nl

Furthermore, the stereochemistry of this moiety is finely tuned for activity. universiteitleiden.nl The Cys2 stereocenter plays a pivotal role in correctly orienting the aminothiazoline ring for zinc chelation, and having the incorrect configuration at this position severely compromises the antibiotic's function. universiteitleiden.nl This highlights that the precise three-dimensional arrangement of the zinc-coordinating atoms (the sp2 nitrogen of the thiazoline and the adjacent N-terminal amino group) is essential. universiteitleiden.nl

Environmental Fate and Ecological Interactions of Bacitracin Zinc

Environmental Persistence and Degradation Pathways

The persistence of Bacitracin-zinc in the environment is governed by its chemical stability and susceptibility to various degradation processes. As a complex polypeptide, its stability is influenced by factors such as pH, temperature, and exposure to light.

Dry bacitracin is relatively stable, but it undergoes definite decomposition at temperatures of 56°C and higher. researchgate.net In aqueous solutions, its stability is pH-dependent; it is most stable between pH 5 and 7 but loses activity rapidly at room temperature and is quickly inactivated in solutions with a pH above 9. researchgate.net

Several degradation pathways for this compound have been identified:

Oxidation and Deamidation: In water, the primary decomposition mechanism is oxidation, while deamidation occurs in alkaline solutions. jst.go.jp These processes lead to the formation of degradation products with negligible antimicrobial activity. jst.go.jp

Photodegradation: this compound is susceptible to degradation upon exposure to ultraviolet (UVC) light. figshare.com Direct photolysis can disrupt the peptide bonds within the antibiotic's structure. figshare.com

Advanced Oxidation Processes (AOPs): The degradation of this compound is significantly accelerated by AOPs, such as the UVC/H₂O₂ process. figshare.com This method has been shown to achieve substantial removal of the compound and its antimicrobial activity from water, pointing to its potential for treating wastewater from pharmaceutical facilities. figshare.com

While considered a mixture of non-biodegradable congeners, its degradation is possible through abiotic pathways. figshare.comusp.br Like many antibiotics, its persistence in soil can be increased by fixation to the soil matrix, which hampers degradation. researchgate.net

Mobility and Distribution in Environmental Compartments (e.g., aquatic environment, soil)

The movement of this compound in the environment is largely dictated by its low solubility and the behavior of its constituent parts, the bacitracin polypeptide and the zinc ion.

This compound is sparingly soluble in water, which inherently limits its mobility in aquatic systems. who.int Antibiotics with strong adsorption potential tend to accumulate in soil and sediment, whereas those with lower adsorption potential are more readily transported into aquatic environments. nih.gov The tendency of polypeptide antibiotics to bind to soil particles suggests that this compound is likely to persist and accumulate in terrestrial environments. researchgate.net

The mobility of the zinc component is well-studied and is influenced by several key soil properties. Zinc mobility in soil is generally low, requiring plant roots to grow toward the nutrient rather than it moving freely through the soil solution. peerjournals.netresearchgate.net Factors that influence the mobility and distribution of zinc include:

Soil pH: The solubility of zinc is highly dependent on pH, increasing by a factor of 100 for each unit decrease in pH. peerjournals.net It is most soluble in mineral soils with a pH range of 5 to 7. peerjournals.netresearchgate.net

Organic Matter: Organic matter can form stable complexes with zinc, affecting its availability and mobility. peerjournals.netresearchgate.net

Soil Texture and Composition: Clay content, as well as the presence of iron and aluminum oxides, affects the adsorption and desorption of zinc in soil. peerjournals.net In zinc-deficient soils, over 90% of applied zinc activity can be adsorbed onto soil particles. copernicus.org

Table 1: Factors Influencing Zinc Mobility in Soil

| Factor | Effect on Zinc Mobility | Source |

|---|---|---|

| Soil pH | Mobility increases significantly as pH decreases. | peerjournals.netresearchgate.net |

| Organic Matter | Forms stable complexes, regulating availability and mobility. | peerjournals.netresearchgate.net |

| Clay Content | Influences adsorption and desorption processes. | peerjournals.net |

| Fe/Al Oxides | Contributes to the adsorption of zinc. | peerjournals.net |

| Nitrogen and Phosphorus | Application of these nutrients can increase the self-diffusion coefficient of zinc. | copernicus.org |

Impact on Microbial Communities and Ecological Dynamics (Non-Clinical)

The introduction of this compound into environmental matrices exerts selective pressure on native microbial populations, leading to significant shifts in community structure and function. mdpi.comnih.gov These alterations can affect crucial ecological processes.

In mariculture sediments, continuous exposure to zinc bacitracin causes a significant shift in the microbial community. mdpi.com One study observed that before enrichment, Proteobacteria accounted for 85.71% of the community, while Actinobacteria and Bacteroidetes were not isolated, suggesting that zinc bacitracin directly inhibited their growth. mdpi.com The selective pressure of the antibiotic greatly altered the structure of the cultivable bacterial community, and subsequent culturing allowed for the isolation of numerous genera that were not detected in control samples. mdpi.com

Similarly, in vitro studies on rumen microbial populations demonstrated that this compound lowered the populations of Firmicutes, Bacteroidetes, methanogens, Clostridium aminophilum, and Clostridium sticklandii. researchgate.net High concentrations of the antibiotic also led to a decrease in the total bacterial population. researchgate.net These findings indicate that this compound can selectively inhibit certain microbial groups, thereby altering the ecological dynamics of the community. researchgate.net

Table 2: Reported Effects of this compound on Environmental Microbial Phyla

| Microbial Phylum | Environment | Observed Impact | Source |

|---|---|---|---|

| Actinobacteria | Mariculture Sediment | Growth inhibited; not isolated in initial samples. | mdpi.com |

| Bacteroidetes | Mariculture Sediment | Growth inhibited; not isolated in initial samples. | mdpi.com |

| Bacteroidetes | Rumen (in vitro) | Population lowered. | researchgate.net |

| Firmicutes | Rumen (in vitro) | Population lowered. | researchgate.net |

| Proteobacteria | Mariculture Sediment | Became the overwhelming majority (85.71%) under initial exposure. | mdpi.com |

Interactions with Other Environmental Contaminants, Including Heavy Metals

The presence of this compound in the environment involves the simultaneous introduction of an antibiotic and a heavy metal (zinc). This can lead to complex interactions with other environmental contaminants. Excessive levels of zinc in soil and water can alter microbial diversity and affect the bioavailability of other metals. nih.gov

The zinc component of this compound contributes to the total environmental load of this metal. nih.gov At elevated concentrations, zinc can be toxic to cells and may disrupt essential biological functions by displacing other metals in enzymes. nih.gov As a metal, zinc can displace any other metals that are below it in the electrochemical series. nih.gov Therefore, the introduction of zinc via this compound could influence the environmental chemistry and bioavailability of other heavy metals like copper.

Furthermore, the presence of both a heavy metal and an antibiotic can exert a combined selective pressure on microbial communities, potentially leading to the co-selection of antibiotic resistance and metal resistance. nih.gov While not specific to this compound, studies have shown that the presence of metals like zinc can influence the development and spread of antibiotic resistance genes within a microbial population. nih.gov The application of nitrogen and phosphorus fertilizers has also been shown to alter the adsorption and diffusion of zinc in soil, indicating that interactions with other common agricultural inputs can modify its environmental fate. copernicus.org

Future Research Directions and Unanswered Questions

Detailed Elucidation of Remaining Molecular Mechanisms and Off-Target Interactions

While the primary mechanism of Bacitracin-ZINC—the sequestration of undecaprenyl pyrophosphate (UPP)—is well-established, a complete understanding of its molecular interactions remains an area of active investigation. The high-resolution crystal structure of the ternary complex of bacitracin A, zinc, and a ligand analogue has provided significant insights. pnas.org It revealed that the antibiotic, in conjunction with a zinc ion and a sodium ion, forms a compact, amphipathic structure that envelops the pyrophosphate group of its lipid target. pnas.orgnih.govresearchgate.net This sequestration prevents the recycling of the lipid carrier molecule, C55-isoprenyl pyrophosphate, which is essential for the transport of peptidoglycan precursors across the bacterial cell membrane, thereby halting cell wall synthesis. pnas.orgselleckchem.comnih.govasm.orgnih.gov The zinc ion is crucial for this activity, acting as an organizing center for the assembly of the antibiotic and the pyrophosphate group. nih.gov

However, several questions persist. The precise dynamics of this interaction within the complex environment of the bacterial membrane are not fully understood. The highly amphipathic nature of the complex suggests a specific orientation and function at the membrane interface that requires further study. pnas.orgresearchgate.net

Furthermore, research has suggested potential off-target interactions. Some studies indicate that this compound may cause DNA and deoxyribose damage, a mechanism distinct from its effect on cell wall synthesis. medchemexpress.com The molecular basis for this genotoxic effect and its relevance in different biological contexts are yet to be fully elucidated. Additionally, bacitracin has been shown to inhibit the cleavage of Tyr from Met-enkephalin, indicating interactions with peptidases. selleckchem.com Understanding these secondary mechanisms and off-target effects is critical for a comprehensive view of this compound's biological activity.

| Research Area | Key Findings | Unanswered Questions |

| Primary Mechanism | This compound forms a 1:1:1 ternary complex with the lipid carrier undecaprenyl-pyrophosphate (UPP). pnas.org | What are the precise kinetics and dynamics of the complex formation and function within a live bacterial membrane? |

| The crystal structure shows bacitracin enveloping the pyrophosphate group, flanked by zinc and sodium ions. pnas.orgresearchgate.net | How does the amphipathic conformation of the complex influence its interaction with and stability in different bacterial membranes? | |

| Zinc is essential for potent lipid binding and is a key organizing center for the complex. pnas.orgnih.gov | What is the full range of divalent cations that can substitute for zinc, and how do they alter the efficacy and structure of the complex? pnas.org | |

| Off-Target Effects | Evidence suggests this compound can cause DNA and deoxyribose damage. medchemexpress.com | What is the specific molecular pathway leading to this DNA damage? |

| Inhibits the cleavage of Tyr from Met-enkephalin. selleckchem.com | What other host or microbial enzymes might be affected by this compound? |

Strategies for Overcoming Bacitracin Resistance in Environmental Settings

The widespread use of bacitracin in agriculture and veterinary medicine has contributed to the emergence of resistance in various environmental settings. pnas.orgresearchgate.net Bacteria have developed sophisticated mechanisms to counteract the antibiotic's effects. A primary strategy is the active efflux of the antibiotic, often mediated by ATP-Binding Cassette (ABC) transporters. researchgate.netnih.gov In Bacillus subtilis, the BceRSAB system, consisting of a two-component regulatory system (TCS) and an ABC transporter, is a major component of bacitracin resistance. researchgate.net This system not only pumps the antibiotic out but also requires the transporter itself to be present to induce the expression of its own genes. asm.org Similarly, Enterococcus faecalis utilizes an ABC transporter, whose expression is also regulated by a TCS, to confer resistance. nih.gov Another mechanism involves the upregulation of UPP phosphatases, such as BcrC in B. subtilis, which compete with bacitracin for the UPP target, thus regenerating the essential lipid carrier. asm.orgresearchgate.net

Addressing the spread of bacitracin resistance genes (ARGs) in the environment requires multifaceted strategies.

Environmental Remediation and Management:

Bio-amendments: The use of materials like biochar has shown potential for remediating soils contaminated with antibiotics. nih.gov Biochar can adsorb antibiotics, reducing their bioavailability and preventing their accumulation in vegetation. nih.gov

Phytoremediation: This approach uses plants to remove or degrade environmental pollutants. numberanalytics.com Certain hyperaccumulator plants can absorb antibiotics from soil and water, which could help mitigate the selection pressure that drives resistance. numberanalytics.comacs.org

Wastewater Treatment: Enhancing wastewater treatment processes is crucial. While conventional methods like chlorination can reduce some antibiotics, ARGs can be more persistent. nih.gov Advanced techniques, including the use of nanomaterials, are being explored to remove both antibiotics and ARGs more effectively. nih.gov

Sustainable Agriculture: Practices like crop rotation, intercropping, and the use of organic amendments can improve soil biodiversity and reduce the reliance on antibiotics in agriculture. numberanalytics.com

Targeting Biological Resistance Mechanisms:

Inhibition of Efflux Pumps: Developing molecules that can block the function of ABC transporters like BceAB would resensitize resistant bacteria to bacitracin.

Disruption of Regulatory Systems: Targeting the two-component systems that control the expression of resistance genes is another promising avenue.

Enzyme Inhibition: Designing inhibitors for enzymes like the BcrC UPP phosphatase could prevent bacteria from overcoming the bacitracin-induced block in cell wall synthesis.

| Strategy | Description | Research Findings |

| Environmental Management | Using soil amendments to adsorb antibiotics. | Biochar can effectively sorb sulfonamide antibiotics and can be a practical strategy for treating contaminated soils. nih.gov |

| Using plants to remove antibiotic contaminants. | Phytoremediation is a cost-effective approach to remove pollutants and may be feasible for reducing the prevalence of ARGs. acs.org | |

| Improving agricultural practices to reduce antibiotic use. | Sustainable practices like crop rotation and organic amendments enhance soil microbial diversity and can reduce antibiotic residues. numberanalytics.com | |

| Biological Targeting | Active efflux of the antibiotic via ABC transporters. | The BceRSAB system in B. subtilis and a similar system in E. faecalis are key to bacitracin resistance. researchgate.netnih.gov |

| Upregulation of target-competing enzymes. | The UPP phosphatase BcrC in B. subtilis confers resistance by regenerating the lipid carrier that bacitracin targets. asm.orgresearchgate.net |

Development of Advanced Tools for Studying Bacitracin-Host-Microbe Interactions

Investigating the complex interplay between this compound, host tissues, and microbial communities requires sophisticated tools that can capture dynamic interactions in a biologically relevant context. The development of advanced in vitro models and analytical techniques is crucial for moving beyond simple culture-based assays.

Advanced In Vitro Models:

Organotypic Skin Models: Three-dimensional human epidermal equivalents (HEEs) offer a significant advantage over traditional cell cultures. nih.gov These models mimic the natural growth substrate of the skin, allowing for more realistic studies of microbial colonization, host defense responses, and the efficacy of topical agents like bacitracin. nih.gov Methodologies have been developed for standardized topical inoculation and multi-parameter analysis from a single culture, enabling detailed investigation of host-pathogen interactions over extended periods. nih.gov

High-Throughput and High-Resolution Analytics:

Genomic and Metagenomic Approaches: High-throughput 16S rRNA gene sequencing allows for comprehensive analysis of how bacitracin alters the composition of complex microbial communities, such as those in mariculture sediments or the gut. mdpi.com

Functional Prediction Tools: Computational tools like PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States) can be used to predict the functional capabilities and metabolic pathways of the bacterial communities based on 16S rRNA data, offering insights into how bacitracin affects the metabolic functions of a microbiome. mdpi.com

Advanced Microscopy and Spectroscopy: Techniques such as confocal microscopy are essential for visualizing the effects of bacitracin on bacterial biofilms and host cell structures in complex models. nih.gov Other powerful analytical tools include Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and spectropolarimetry, which can be used to study the thermodynamics and structural changes associated with bacitracin's interactions. csic.es

| Tool/Methodology | Application in Bacitracin Research | Key Advantages |

| Organotypic Skin Models (HEEs) | Studying the effect of topical this compound on skin commensals and pathogens in a realistic environment. nih.gov | Provides a natural growth substrate (stratum corneum) with a viable epidermis, allowing for long-term colonization studies and analysis of host defense responses. nih.gov |

| 16S rRNA Gene Sequencing | Assessing the impact of this compound on the diversity and composition of complex microbial communities (e.g., gut, soil, aquatic sediments). mdpi.com | Culture-independent, providing a comprehensive view of the entire bacterial community, including unculturable species. mdpi.com |

| PICRUSt | Predicting changes in metabolic functions and the abundance of antibiotic resistance genes in a microbial community after exposure to bacitracin. mdpi.com | Links taxonomic information from 16S rRNA data to potential functional roles, offering a deeper understanding of the antibiotic's impact. mdpi.com |

| Confocal Microscopy | Visualizing bacterial viability, biofilm structure, and host cell responses within 3D tissue models following bacitracin treatment. nih.gov | Allows for high-resolution, three-dimensional imaging of fluorescently labeled components within a complex biological sample. |

Application of Computational Chemistry and Machine Learning in Bacitracin Research

Computational approaches are becoming indispensable for accelerating research into antibiotics like this compound, from understanding molecular interactions to predicting resistance patterns on a massive scale.

Computational Chemistry and Molecular Modeling:

Molecular Docking: This technique has been used to model the interaction between bacitracin and other molecules in silico. mdpi.com For example, studies have used docking to confirm possible interactions between bacitracin and enzymes, analyzing the energy and characteristics of these interactions at different pH values. mdpi.com Such models provide a foundational step for designing combination therapies or modified versions of the antibiotic. mdpi.com

Structure Modeling: Computational chemistry tools are used to construct theoretical three-dimensional structures of bacitracin and its analogues. researchgate.net These models can then be used for further in silico analysis of stereochemical quality and potential biological activities, guiding the synthesis of novel peptide antibiotics. researchgate.net

Machine Learning (ML) and Artificial Intelligence (AI):

Resistance Prediction: ML algorithms are increasingly being used to predict antibiotic resistance directly from bacterial whole genome sequences. towardsdatascience.comnih.gov These models can use various inputs, such as the presence or absence of specific k-mers (short DNA subsequences), to achieve high accuracy in predicting whether a bacterium will be resistant or susceptible. nih.govbiomedpharmajournal.org This approach could enable rapid diagnostics and inform treatment decisions in the future. towardsdatascience.com

Drug Discovery and Design: AI and ML are being leveraged to speed up the preclinical phase of drug discovery. mdpi.com Algorithms can be trained on large datasets to predict the antimicrobial efficacy of novel, computationally generated molecules, including peptide antibiotics. mdpi.com This can help in designing new variants of bacitracin with improved properties, such as a broader spectrum of activity or lower toxicity. nih.gov

Interpretable Models: A key goal is the development of "explainable" ML models that not only predict resistance but also provide insights into the underlying biological mechanisms. nih.govbiomedpharmajournal.org By analyzing the features the model uses for its predictions, researchers can identify novel genes or noncoding elements associated with resistance. nih.gov

| Computational Approach | Specific Application | Research Insights and Potential |

| Molecular Docking | Modeling the interaction of bacitracin with other proteins, such as organophosphate hydrolase. mdpi.com | Confirms potential for stable molecular combinations and helps predict if interactions will interfere with catalytic activity, guiding development of synergistic therapies. mdpi.com |

| Machine Learning (Genomic) | Predicting antibiotic resistance phenotypes from whole genome sequence data using k-mer based approaches. nih.govbiomedpharmajournal.org | Can achieve high prediction accuracy (>90%) for various bacteria and antibiotics, offering a path to rapid, sequence-based susceptibility testing. towardsdatascience.combiomedpharmajournal.org |

| Machine Learning (Drug Design) | Generating and ranking novel peptide sequences for antimicrobial activity. mdpi.com | Algorithms can screen vast virtual libraries to identify promising candidates, significantly accelerating the discovery of new antibiotics. mdpi.com |

| Interpretable ML Models | Identifying the specific genetic features (e.g., genes, mutations) that drive a model's resistance prediction. nih.govbiomedpharmajournal.org | Can uncover previously unknown resistance mechanisms and provide deeper biological insights beyond simple prediction. nih.gov |

Q & A

Q. How should researchers disclose methodological limitations in this compound studies?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to preemptively address limitations. In manuscripts, dedicate a subsection to "Study Limitations" under Discussion, citing instrument sensitivity (e.g., detection limits in HPLC) and sample size constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.